molecular formula C10H11FO B2749877 1-(2-Fluorophenyl)butan-1-one CAS No. 21550-03-8

1-(2-Fluorophenyl)butan-1-one

Cat. No.: B2749877
CAS No.: 21550-03-8
M. Wt: 166.195
InChI Key: YJGZHRKSGKVZIA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a butanone group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(2-Fluorophenyl)butan-1-one are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of 1-(2-fluorophenyl)butan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)butan-1-one
  • 1-(2-Chlorophenyl)butan-1-one
  • 1-(2-Bromophenyl)butan-1-one

Comparison: 1-(2-Fluorophenyl)butan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGZHRKSGKVZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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